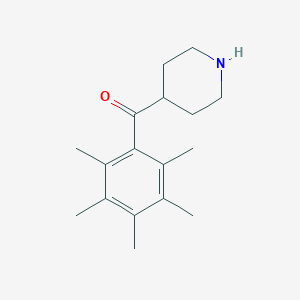

(Pentamethylphenyl)(piperidin-4-yl)methanone

Übersicht

Beschreibung

(Pentamethylphenyl)(piperidin-4-yl)methanone is a chemical compound with the molecular formula C17H25NO and a molecular weight of 259.39 g/mol . This compound belongs to the ketone family and is characterized by the presence of a piperidine ring and a pentamethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (Pentamethylphenyl)(piperidin-4-yl)methanone involves several steps. One common method includes the reaction of 2,3,4,5,6-pentamethylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

(Pentamethylphenyl)(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the pentamethylphenyl group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, (Pentamethylphenyl)(piperidin-4-yl)methanone serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Reduction reactions can yield alcohols or amines.

- Substitution : Nucleophilic substitution reactions can modify the piperidine or pentamethylphenyl groups.

Biology

Research into the biological activities of this compound has revealed potential applications in pharmacology. Studies suggest that it may exhibit:

- Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.

- Antimalarial Activity : Preliminary studies indicate potential as a therapeutic agent against malaria.

Medicine

The compound is being explored for its therapeutic potential, particularly in:

- Drug Development : Its structural features make it a candidate for developing new drugs targeting specific diseases.

- Mechanism of Action Studies : Although not fully understood, it is believed to interact with various molecular targets, possibly inhibiting specific enzymes or receptors.

Industry

In industrial applications, this compound is utilized in:

- Pharmaceutical Manufacturing : Its stability and reactivity are advantageous for producing fine chemicals and pharmaceuticals.

- Chemical Research : Used as a reagent in synthetic chemistry.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Case Study 2: Antimalarial Research

In preliminary trials, this compound showed promising results against Plasmodium falciparum, the causative agent of malaria. Researchers are currently exploring modifications to enhance its efficacy and reduce toxicity.

Wirkmechanismus

The mechanism of action of (Pentamethylphenyl)(piperidin-4-yl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

(Pentamethylphenyl)(piperidin-4-yl)methanone can be compared to other piperidine derivatives, such as:

N-Benzylpiperidine: Known for its antiviral properties, particularly against the H1N1 influenza virus.

4-(3-Methyl-1-(4-(methylsulphonyl)phenyl)-1H-pyrazol-5-yl)piperidine: Studied for its potential as a soluble epoxide hydrolase inhibitor.

1-Methyl-4-(4-piperidinyl)piperazine: Used as a reagent and building block in synthetic applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

(Pentamethylphenyl)(piperidin-4-yl)methanone, with the molecular formula C17H25NO and a molecular weight of 259.39 g/mol, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The compound is synthesized through a reaction involving 2,3,4,5,6-pentamethylbenzoyl chloride and piperidine, typically in the presence of a base like triethylamine and an organic solvent such as dichloromethane. This multi-step synthesis ensures high yield and purity.

The precise mechanism of action for this compound remains largely undefined; however, it is believed to interact with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to observed biological effects. Further research is necessary to elucidate these interactions fully.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. This property makes it a candidate for further exploration in developing antimicrobial agents.

Antimalarial Activity

The compound has shown promise in antimalarial research. Similar piperidine derivatives have been evaluated for their efficacy against Plasmodium falciparum, with some exhibiting significant activity against both drug-sensitive and resistant strains . The structural characteristics of this compound may contribute to its potential as a new chemotype for antimalarial drugs.

Anti-inflammatory Effects

In vitro studies have indicated that derivatives related to this compound possess anti-inflammatory properties. These compounds have been tested for their ability to reduce markers associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-Benzylpiperidine | Antiviral | Effective against H1N1 influenza virus |

| 4-(3-Methyl-1-(4-(methylsulphonyl)phenyl)-1H-pyrazol-5-yl)piperidine | Enzyme inhibitor | Potential soluble epoxide hydrolase inhibitor |

| 1-Methyl-4-(4-piperidinyl)piperazine | Reagent in synthesis | Versatile building block in organic chemistry |

The distinct structure of this compound imparts unique biological activities that differentiate it from these analogs, emphasizing its potential for diverse applications in medicinal chemistry .

Case Studies

Recent studies have explored the biological activities of various piperidine derivatives, including those structurally related to this compound:

- Antimalarial Activity : A study demonstrated that certain piperidine derivatives exhibited EC50 values around 3 μM against Plasmodium falciparum, indicating their potential as effective antimalarial agents .

- Anti-inflammatory Properties : Research on similar compounds showed significant reductions in nitric oxide production in activated macrophages, suggesting their utility in treating inflammatory conditions .

Future Directions

Further investigations into the biological activity of this compound are warranted. Areas of interest include:

- Mechanistic Studies : Detailed mechanistic studies to clarify its interactions with specific biological targets.

- Therapeutic Applications : Exploration of its efficacy in clinical settings for conditions such as malaria and inflammatory diseases.

- Structural Modifications : Synthesis of analogs to enhance its biological activity and reduce potential side effects.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-10-11(2)13(4)16(14(5)12(10)3)17(19)15-6-8-18-9-7-15/h15,18H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUWWJRUBKMXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C2CCNCC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363269 | |

| Record name | (Pentamethylphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-85-3 | |

| Record name | (Pentamethylphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.